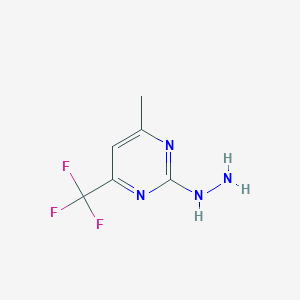

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4/c1-3-2-4(6(7,8)9)12-5(11-3)13-10/h2H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUGMLGGKVKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427004 | |

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123024-52-2 | |

| Record name | 2-hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 123024-52-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and a hydrazino moiety onto the pyrimidine scaffold suggests significant potential for biological activity. This document outlines the known molecular characteristics, provides estimated physicochemical parameters based on closely related analogs, and details robust, field-proven methodologies for its synthesis and comprehensive characterization. The protocols described herein are designed to be self-validating, providing researchers with the necessary framework for experimental design and data interpretation.

Introduction and Molecular Overview

This compound belongs to a class of substituted pyrimidines that are of significant interest in pharmaceutical and agrochemical research. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, which can significantly enhance metabolic stability, binding affinity, and cell membrane permeability. The hydrazino (-NHNH2) group is a reactive functional group that can serve as a key pharmacophore or a synthetic handle for further derivatization.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 123024-52-2 | [1] |

| Molecular Formula | C₆H₇F₃N₄ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| IUPAC Name | 2-hydrazinyl-4-methyl-6-(trifluoromethyl)pyrimidine | |

| Canonical SMILES | CC1=CC(=NC(=N1)NN)C(F)(F)F |

Structural Diagram

The chemical structure of the title compound is presented below, illustrating the arrangement of the pyrimidine ring with its substituents.

Caption: 2D structure of this compound.

Physicochemical Properties: Known Data and Expert Estimations

Direct experimental data for this compound is limited. However, by examining the closely related analog, 2-Hydrazino-4-(trifluoromethyl)pyrimidine (CAS 197305-97-8), which lacks only the methyl group, we can derive scientifically reasonable estimations for its key physicochemical properties.

| Property | Estimated Value | Remarks and Rationale | Reference |

| Melting Point | 95 - 105 °C | The analog 2-Hydrazino-4-(trifluoromethyl)pyrimidine has a reported melting point of 99-101 °C. The addition of a methyl group may slightly alter crystal packing, but a similar range is expected. | [2][3] |

| Boiling Point | ~190 - 210 °C (Predicted) | The predicted boiling point for the analog is 187.4±50.0 °C. The methyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a marginally higher boiling point. | [2] |

| Solubility | Soluble in aqueous acid, DMSO, and polar organic solvents. | The analog is soluble in aqueous acid. The hydrazino group is basic and will be protonated at low pH, enhancing aqueous solubility. The overall structure suggests solubility in solvents like DMSO and methanol. | [2][4] |

| pKa | ~ 5.5 - 6.0 (Predicted) | The predicted pKa for the analog is 5.63±0.40. The methyl group is weakly electron-donating and is not expected to significantly alter the basicity of the pyrimidine ring nitrogens or the hydrazino group. | [2] |

Synthesis and Purification

A robust and high-yield synthesis of this compound can be adapted from established protocols for structurally similar pyrimidines.[5] The most direct pathway involves a two-step process starting from a commercially available pyrimidin-4-ol precursor.

Proposed Synthetic Workflow

The synthesis proceeds via an initial chlorination of the hydroxyl group, followed by a nucleophilic substitution with hydrazine hydrate.

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. 2-Hydrazino-4-(trifluoromethyl)pyrimidine CAS#: 197305-97-8 [m.chemicalbook.com]

- 3. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (680216-40-4) for sale [vulcanchem.com]

Spectroscopic Characterization of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: A Technical Guide

Introduction

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including the pyrimidine core, a hydrazine substituent, and a trifluoromethyl group, suggest a wide range of potential biological activities. The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals, while the hydrazine and trifluoromethyl moieties can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets.

A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for unambiguous structural elucidation and characterization. This in-depth technical guide offers a comprehensive overview of the expected spectroscopic data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures. We will delve into the causality behind experimental choices and provide self-validating protocols for data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the proton and carbon environments, respectively.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will display distinct signals corresponding to the protons of the methyl group, the pyrimidine ring, and the hydrazine group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring itself.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (Methyl) | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group is attached to the electron-deficient pyrimidine ring, causing a downfield shift compared to a typical alkyl proton. |

| Pyrimidine-H | ~6.8 - 7.2 | Singlet (s) | 1H | The lone proton on the pyrimidine ring will be significantly deshielded by the electronegative nitrogen atoms and the trifluoromethyl group. |

| NH₂ (Hydrazine) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amine protons are exchangeable and often appear as a broad signal. The exact chemical shift can vary with solvent and concentration. A D₂O shake experiment can confirm this assignment, as the peak will disappear.[1] |

| NH (Hydrazine) | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | The proton attached to the nitrogen linked to the pyrimidine ring will be more deshielded due to direct attachment to the electron-withdrawing ring. This peak will also disappear upon a D₂O shake. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The trifluoromethyl group will have a pronounced effect on the chemical shifts of adjacent carbons and will also exhibit coupling with the carbon atom to which it is attached.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Rationale |

| CH₃ (Methyl) | ~20 - 25 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |

| C4 (Pyrimidine) | ~160 - 165 | Singlet | Carbon bearing the methyl group. |

| C5 (Pyrimidine) | ~110 - 115 | Singlet | Carbon with the attached proton. |

| C6 (Pyrimidine) | ~150 - 155 | Quartet (q) | The carbon attached to the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms. The J-coupling constant is expected to be large.[2][3] |

| C2 (Pyrimidine) | ~165 - 170 | Singlet | Carbon attached to the hydrazine group. |

| CF₃ | ~120 - 125 | Quartet (q) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond ¹³C-¹⁹F coupling constant.[3][4] |

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its capacity to slow down the exchange of NH protons, potentially leading to sharper signals. Deuterated chloroform (CDCl₃) is another common option.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons and the CF₃ carbon, which may have long relaxation times and show splitting.[3][4]

-

NMR Workflow Diagram

Caption: Workflow for IR analysis of the target compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the protonated molecular ion [M+H]⁺. [6][7][8]The molecular weight of the compound is 192.14 g/mol .

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 193.07 | [C₆H₈F₃N₄]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 177.07 | [C₆H₆F₃N₃]⁺ | NH₂ | Loss of the terminal amino group from the hydrazine moiety. |

| 164.06 | [C₅H₅F₃N₃]⁺ | N₂H₃ | Loss of the hydrazino group. |

| 124.04 | [C₄H₃F₃N₂]⁺ | - | Further fragmentation of the pyrimidine ring. |

| 69.00 | [CF₃]⁺ | - | Trifluoromethyl cation. |

The fragmentation of pyrimidine derivatives is often initiated by the loss of substituents, followed by cleavage of the pyrimidine ring. [9][10][11]The presence of the trifluoromethyl group can also lead to characteristic fragmentation patterns. [12][13][14]

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote protonation.

-

-

Data Acquisition:

-

Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended. [6] * Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements, confirming the elemental composition of the molecular ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): To further elucidate the fragmentation pathways, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID).

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers and scientists. By understanding the expected spectroscopic signatures of the key functional groups and the overall molecular architecture, one can confidently characterize this important heterocyclic compound, paving the way for its further exploration in drug discovery and development.

References

- Ali, T. E., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Organic Chemistry, vol. 5, no. 3, 2015, pp. 157-168.

- BenchChem. "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." BenchChem Technical Support, Dec. 2025.

- Drawell. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods." Drawell Scientific Instrument Co., Ltd.

- Jain, S., et al. "Mass spectral fragmentation modes of pyrimidine derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 343-346.

- University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy of Solids.

- Pavia, D. L., et al. "Sampling Technique for Organic Solids in IR Spectroscopy.

- Scribd.

- Slideshare. "Sampling of solids in IR spectroscopy."

- Kádár, Z., et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Rapid Communications in Mass Spectrometry, vol. 31, no. 15, 2017, pp. 1241-1249.

- Rice, J. M., et al. "Mass Spectra of Nucleic Acid Derivatives. Pyrimidines." Journal of the American Chemical Society, vol. 87, no. 20, 1965, pp. 4569-4577.

- Falconer, J. W., et al. "The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives." Canadian Journal of Chemistry, vol. 55, no. 21, 1977, pp. 3849-3855.

- ChemicalBook. "Pyrimidine(289-95-2) 1H NMR spectrum."

- Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, no. 4, 1976, pp. 402-412.

- BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives." BenchChem Technical Support, 2025.

- BenchChem. "Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines." BenchChem Technical Support, 2025.

- ResearchGate. "The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the..."

- El-Sayed, W. M., et al. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules, vol. 27, no. 15, 2022, p. 5003.

- Wikipedia.

- ResearchGate. "Fig. S1.

- Emeléus, H. J., and H. L. Roberts. "CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3." Canadian Journal of Chemistry, vol. 37, no. 1, 1959, pp. 15-20.

- BenchChem. "An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol." BenchChem Technical Support, 2025.

- BenchChem. "Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene." BenchChem Technical Support, 2025.

- ResearchGate. "IR spectra of hydrazones I and complexes II–V | Download Table."

- ResearchGate.

- ChemicalBook.

- VPL. "Hydrazine (N 2 H 4 )."

- El-Gohary, N. S., and M. I. Shaaban. "Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity." RSC Advances, vol. 10, no. 40, 2020, pp. 23838-23852.

- Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, vol. 70, no. 4, 1992, pp. 1093-1097.

- ResearchGate. "Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF."

- Kagramanov, N. D., et al. "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups." Fluorine Notes, vol. 138, no. 5-6, 2021.

- ResearchGate. "chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3."

- ResearchGate. "In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?"

- ResearchGate. "Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm,...)."

- Supporting Information. "5-chloro-2-(trifluoromethyl)pyrimidine (2v)."

- Quora. "In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no..."

- ResearchGate. "(PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine."

- Wikipedia.

- Frontiers.

- Sigma-Aldrich. "NMR Solvents."

- University of California, Los Angeles.

- Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Canadian Journal of Chemistry, vol. 70, no. 4, 1992, pp. 1093-1097.

- Puschmann, H., and J. S. McIndoe. "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." Inorganic Chemistry, vol. 58, no. 1, 2019, pp. 3-18.

- Haszeldine, R. N., and J. M. Kidd. "694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·." Journal of the Chemical Society (Resumed), 1953, pp. 3219-3225.

- Gronowitz, S., et al. "NMR spectra of pyrimidines effect of substituents on the chemical shift of the para protons in 2- and 5-substituted pyrimidines." Acta Chemica Scandinavica, vol. 32b, 1978, pp. 249-254.

- ResearchGate. "Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS."

- Millersville University. "Table of Characteristic IR Absorptions."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 9. article.sapub.org [article.sapub.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sphinxsai.com [sphinxsai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Navigating the Landscape of Metalloproteinase Inhibition: A Technical Guide to TAPI-0

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

This guide provides an in-depth technical overview of TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). It is important to note a point of clarification regarding its chemical identification. While initial inquiries may link certain properties to CAS number 123024-52-2, which is identified as 2-hydrazineyl-4-methyl-6-(trifluoromethyl)pyrimidine by some suppliers, the vast body of scientific literature and detailed technical data from major chemical suppliers associate the well-characterized TACE/MMP inhibitor, TAPI-0, with CAS numbers 143457-40-3 and 163958-73-4 .[1][2] This guide will focus on the extensively studied TAPI-0 to provide a robust and reliable resource for the scientific community.

Core Properties of TAPI-0

TAPI-0 is a hydroxamate-based inhibitor, a chemical feature crucial for its mechanism of action.[1][3] Its fundamental properties are summarized below:

| Property | Value | Source |

| Chemical Name | N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-naphthylalanyl-L-alanine Amide | |

| Alternate Names | TNF-α Protease Inhibitor-0, TAPI-0 | [1] |

| CAS Number | 143457-40-3 | [1][3] |

| Molecular Formula | C24H32N4O5 | [1] |

| Molecular Weight | 456.53 g/mol | |

| Purity | ≥95% to ≥97% (HPLC) | [1][2] |

| Appearance | White solid | |

| Storage | Store at -20°C. It is recommended to aliquot and freeze reconstituted solutions.[3] |

Mechanism of Action: A Dual Inhibitor

TAPI-0 exerts its biological effects through the potent inhibition of two key enzyme families: ADAMs (A Disintegrin and Metalloproteinase) and MMPs (Matrix Metalloproteinases).

Inhibition of TACE (ADAM17)

The primary and most cited activity of TAPI-0 is the inhibition of TACE, also known as ADAM17. TACE is the principal enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine TNF-α from its membrane-bound precursor. TAPI-0 inhibits TACE with an IC50 value of 100 nM .[1][3][4] By blocking TACE, TAPI-0 effectively attenuates the release of soluble TNF-α, a key mediator of inflammation.[4] This mechanism is critical in various inflammatory diseases.

Caption: TAPI-0 inhibits TACE (ADAM17), preventing the cleavage and release of soluble TNF-α.

Broad-Spectrum MMP Inhibition

In addition to its potent activity against TACE, TAPI-0 is also recognized as a broad-spectrum inhibitor of various Matrix Metalloproteinases, including collagenase and gelatinase.[1][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. The ability of TAPI-0 to inhibit MMPs contributes to its therapeutic potential in these areas.

Scientific Applications and Research Protocols

The unique inhibitory profile of TAPI-0 has led to its use in a variety of research contexts, from inflammation studies to infectious disease and virology.

Attenuation of TNF-α Processing

A primary application of TAPI-0 is in the in vitro and in vivo study of TNF-α-mediated inflammation. By blocking the release of soluble TNF-α, researchers can investigate the downstream consequences of this signaling pathway.

Experimental Protocol: Inhibition of PMA-Induced TNF-α Release

This protocol describes a common method to assess the efficacy of TAPI-0 in a cellular context.

-

Cell Culture: Culture COS-7 cells transfected with a vector expressing human pro-TNF-α.

-

Pre-treatment: Incubate the cells with varying concentrations of TAPI-0 (typically in DMSO, with appropriate vehicle controls) for 1-2 hours.

-

Stimulation: Induce TNF-α cleavage and release by treating the cells with Phorbol 12-myristate 13-acetate (PMA).

-

Sample Collection: After a defined incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

-

Quantification: Measure the concentration of soluble TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: Compare the levels of TNF-α in TAPI-0 treated samples to the vehicle control to determine the extent of inhibition.

Inhibition of Chlamydia trachomatis Growth

Interestingly, TAPI-0 has been shown to inhibit the growth of the obligate intracellular bacterium Chlamydia trachomatis. This effect is not due to its activity on host cell metalloproteinases but rather by targeting the bacterial peptide deformylase (PDF), an essential enzyme for bacterial protein synthesis.[4] TAPI-0 inhibits PDF with an IC50 of 18 nM.[4]

Caption: Workflow for assessing TAPI-0's effect on C. trachomatis growth in a host cell model.

Potential Antiviral Applications

Research has also explored the potential of TAPI-0 as an antiviral agent. Specifically, it has been identified as a TACE antagonist that can block the shedding of Angiotensin-Converting Enzyme 2 (ACE2) caused by the spike protein of SARS-CoV.[4] This suggests a potential therapeutic avenue for coronaviral infections.

Safety, Handling, and Storage

As with any research chemical, proper safety precautions are essential when handling TAPI-0.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: TAPI-0 is typically shipped at ambient temperature but should be stored at -20°C upon receipt. It is hygroscopic and should be protected from light.

-

Solution Stability: Reconstituted stock solutions, typically in DMSO, are stable for up to one month when stored at -20°C.[3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[3]

Suppliers

TAPI-0 is available from several reputable suppliers of research chemicals. When sourcing, it is crucial to verify the CAS number (143457-40-3) and request a certificate of analysis to ensure purity.

While some vendors list CAS 123024-52-2, this is generally associated with a different chemical structure, 2-hydrazineyl-4-methyl-6-(trifluoromethyl)pyrimidine.[5][6][7] Researchers should exercise due diligence to ensure they are purchasing the correct compound for their intended application.

Conclusion

TAPI-0 is a valuable and versatile research tool for investigating the roles of TACE and MMPs in a wide range of biological processes and disease models. Its well-defined mechanism of action and commercially available, high-purity preparations make it a cornerstone compound for studies in inflammation, infectious disease, and beyond. Careful attention to its chemical identity, proper handling, and experimental design will enable researchers to fully leverage the potential of this potent metalloproteinase inhibitor.

References

-

BLD Pharmatech Co., Limited @ ChemBuyersGuide.com, Inc. [Link]

- Haga, S., et al. (2010). TACE antagonists blocking ACE2 shedding caused by the spike protein of SARS-CoV are candidate antiviral compounds. Antiviral Research, 85(3), 551-555. (Sourced via MedchemExpress)

- Balakrishnan, A., et al. (2006). Metalloprotease inhibitors GM6001 and TAPI-0 inhibit the obligate intracellular human pathogen Chlamydia trachomatis by targeting peptide deformylase of the bacterium. Journal of Biological Chemistry, 281(24), 16691-9. (Sourced via MedchemExpress)

Sources

- 1. scbt.com [scbt.com]

- 2. TAPI 0 | ADAMs | Tocris Bioscience [tocris.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aminopyrimidine Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 6. Pyrimidine Intermediates Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 7. Matrix Scientific [matrix.staging.1int.co.uk]

electrophilic and nucleophilic sites of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, famously forming the backbone of nucleobases such as cytosine, thymine, and uracil.[1][2] Its derivatives are integral to a vast array of therapeutic agents, from antiviral drugs to kinase inhibitors.[1][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on this compound, a molecule that exemplifies the powerful synergy of carefully chosen substituents.

The incorporation of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, membrane permeability, and binding affinity due to its high lipophilicity and potent electron-withdrawing nature.[4][5] Simultaneously, the hydrazino (-NHNH2) moiety serves as a versatile synthetic handle and a potent nucleophile, crucial for forming covalent bonds in biological systems or for constructing more complex heterocyclic structures.[6][7] Understanding the precise location and reactivity of the electrophilic and nucleophilic centers within this molecule is paramount for its effective application in drug design and chemical synthesis.[8] This document provides a detailed analysis of these reactive sites, grounded in fundamental principles of electronic effects and supported by practical, field-proven methodologies.

Analysis of Molecular Reactivity: A Tale of Two Opposing Forces

The reactivity of this compound is dictated by a fascinating interplay of electronic effects. The pyrimidine ring, inherently electron-deficient due to its two nitrogen atoms, is further deactivated by the powerful inductive effect of the C6-trifluoromethyl group.[1][9][10] Conversely, the C2-hydrazino and C4-methyl groups act as electron-donating substituents, pushing electron density back into the ring system. This dynamic creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic character.

dot

Caption: Electronic landscape of the target molecule.

Nucleophilic Sites: The Hydrazine Moiety as the Primary Reactive Hub

The most significant nucleophilic character of the molecule resides in the C2-hydrazino group. Hydrazines are well-established as potent "alpha-effect" nucleophiles, often exhibiting greater reactivity than primary amines of similar basicity.

-

Terminal Nitrogen (α-Nitrogen): The terminal -NH2 group is the most powerful nucleophilic site in the entire molecule. Its lone pair of electrons is readily available for attacking electrophilic centers. This high reactivity is leveraged in bioconjugation and derivatization, most commonly through the formation of stable hydrazones with aldehydes and ketones.[6][11][12] This reaction is a cornerstone of dynamic combinatorial chemistry and the synthesis of complex pharmaceutical intermediates.

-

Proximal Nitrogen (β-Nitrogen): The nitrogen atom directly attached to the pyrimidine ring is also nucleophilic. However, its reactivity is tempered by two factors: steric hindrance from the pyrimidine ring and the electronic pull from the same ring system. While it can participate in reactions, attacks by electrophiles typically favor the less-hindered and more electron-rich terminal nitrogen.[13][14] Under certain conditions, particularly those favoring thermodynamic control, reactions at the β-nitrogen can be observed.[13]

-

Pyrimidine Ring Nitrogens: The two nitrogen atoms within the pyrimidine ring (N1 and N3) possess lone pairs of electrons. However, in a π-deficient system like pyrimidine, these lone pairs are significantly less available for donation.[1][2] The pKa of protonated pyrimidine is approximately 1.23, far lower than pyridine's 5.23, indicating substantially reduced basicity.[2] Consequently, these nitrogens are weak nucleophiles and will typically only react with strong electrophiles like potent alkylating agents or under acidic conditions leading to protonation.[1]

Electrophilic Sites: The Electron-Deficient Pyrimidine Core

The pyrimidine ring's π-deficient nature makes its carbon atoms susceptible to nucleophilic attack, a characteristic that is amplified by the C6-trifluoromethyl group.[9][10]

-

C6 and C4 Positions: The carbons at positions 2, 4, and 6 of the pyrimidine ring are the most electron-deficient.[1][9] In this specific molecule, the C6 position is exceptionally electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen (N1) and the powerful inductive effect of the -CF3 group. This site is a prime candidate for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present. The C4 position, while also electron-deficient, has this character partially mitigated by the electron-donating methyl group.

-

C2 Position: The C2 carbon is bonded to two ring nitrogens and the hydrazino group. While the nitrogens pull electron density away, the hydrazino group donates electron density via resonance. This makes C2 less electrophilic than C6, but it remains a potential site for nucleophilic attack, especially if the hydrazino group is transformed into a good leaving group.

-

C5 Position: In contrast to the other ring carbons, the C5 position is the most electron-rich.[1][10] It is the preferred site for electrophilic substitution. However, given the overall deactivated nature of the ring, such reactions require harsh conditions or the presence of strong activating groups.[10]

| Site | Type | Controlling Factors | Predicted Reactivity |

| Hydrazine α-NH2 | Nucleophilic | High electron density, low steric hindrance, α-effect | High |

| Hydrazine β-NH | Nucleophilic | Steric hindrance, resonance with pyrimidine ring | Moderate |

| Ring Nitrogens (N1, N3) | Nucleophilic | π-deficient aromatic system, low basicity | Low |

| Ring Carbon C6 | Electrophilic | Adjacent N1, strong induction from -CF3 group | High |

| Ring Carbon C4 | Electrophilic | Adjacent N3 and N1, offset by EDG -CH3 group | Moderate |

| Ring Carbon C2 | Electrophilic | Adjacent N1 and N3, offset by EDG -NHNH2 group | Moderate-Low |

| Ring Carbon C5 | Nucleophilic (for E+) | Most electron-rich carbon on the ring | Low (for E+ attack) |

Practical Applications & Experimental Protocols

The dual reactivity of this molecule makes it a valuable building block. The nucleophilic hydrazine can be used to link the pyrimidine core to other molecules, while the electrophilic ring can be targeted for further functionalization. A primary application is its use as a derivatization agent for carbonyl compounds in analytical chemistry.[11][12][15]

Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a self-validating system for confirming the high nucleophilicity of the hydrazine moiety through the synthesis of a hydrazone with a model aldehyde, 4-methoxybenzaldehyde. The formation of the product can be easily monitored by TLC and characterized by standard spectroscopic methods.

Objective: To demonstrate the nucleophilic reactivity of this compound by synthesizing 1-(4-methoxybenzylidene)-2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)hydrazine.

Materials:

-

This compound (1.0 eq)

-

4-Methoxybenzaldehyde (1.05 eq)

-

Ethanol (200 proof)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Reaction vial with stir bar

-

TLC plates (silica gel)

-

Hexane/Ethyl Acetate solvent system

Workflow Diagram:

dot

Caption: Experimental workflow for hydrazone synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (e.g., 192 mg, 1.0 mmol) in 10 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Electrophile: To the stirred solution, add 4-methoxybenzaldehyde (e.g., 143 mg, 1.05 mmol) via syringe.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the imine formation.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The causality for heating is to overcome the activation energy for the dehydration of the intermediate carbinolamine.

-

Monitoring: Monitor the reaction progress by TLC using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should be significantly less polar than the starting hydrazine.

-

Isolation: Once the reaction is complete (disappearance of the limiting reagent), remove the heat source and allow the flask to cool to room temperature. A precipitate may form upon cooling. If not, slowly add the reaction mixture to a beaker of ice water to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol and then water.

-

Drying & Characterization: Dry the purified solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm the formation of the desired hydrazone.

Conclusion

This compound is a molecule of significant synthetic potential, characterized by well-defined and predictable sites of reactivity. Its nucleophilic character is dominated by the terminal nitrogen of the hydrazine group, making it an excellent tool for forming hydrazone linkages. Concurrently, the electron-deficient pyrimidine ring, particularly at the C6 position, presents an opportunity for reactions with nucleophiles. By understanding and exploiting this distinct electronic architecture, researchers in drug development and materials science can effectively utilize this compound as a versatile building block for creating novel, high-value molecules.

References

-

Slideshare. Pyrimidine | PPTX. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

ResearchGate. General reaction of pyrimidine ring 23 and 29-32, singly activated.... [Link]

-

University of Oxford. 10. Pyrimidines. [Link]

-

Wikipedia. Hydrazine. [Link]

-

ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [Link]

-

American Chemical Society Publications. Nucleophilic Reactivities of Hydrazines and Amines. [Link]

-

National Library of Medicine. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in.... [Link]

-

National Library of Medicine. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. [Link]

-

National Library of Medicine. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]

-

YouTube. Pyridine and Pyrimidine. [Link]

-

ResearchGate. Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. [Link]

-

Thieme Chemistry. Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. [Link]

-

Wiley Science Solutions. 2-hydrazino-6-(2-thienyl)-4-(trifluoromethyl)pyridine - Optional[UV-VIS] - Spectrum. [Link]

-

Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. [Link]

-

MySkinRecipes. 2-Hydrazino-6-methyl-4-(trifluoromethyl)pyridine. [Link]

-

National Library of Medicine. 2-Hydrazinylpyrimidine. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine (680216-40-4) for sale [vulcanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydrazine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. Pyrimidine | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8 [sigmaaldrich.com]

- 12. 2-Hydrazino-4-(trifluoromethyl)pyrimidine CAS#: 197305-97-8 [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Hydrazino-4-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Structural Analysis of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group, a methyl group, and a reactive hydrazino moiety onto the pyrimidine scaffold creates a molecule with considerable potential as a building block for novel therapeutic agents. This document details the integrated application of spectroscopic, crystallographic, and computational methodologies to achieve an unambiguous structural assignment. We present not only the expected outcomes of these analyses but also the underlying scientific rationale for each technique, offering researchers and drug development professionals a robust, field-proven guide for characterizing this and similar pyrimidine derivatives.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a foundational scaffold in a vast number of biologically active molecules, including several approved drugs. Its nitrogen-rich aromatic system allows for diverse intermolecular interactions, making it a privileged structure in drug design. The specific substituents on the pyrimidine ring—in this case, the hydrazino, methyl, and trifluoromethyl groups—impart distinct chemical and physical properties that are critical to its function:

-

Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets by modulating the electronic properties of the scaffold.[1][2]

-

Hydrazino (-NHNH₂) Group: This functional group is a potent nucleophile and a versatile synthetic handle. It is frequently used to construct larger, more complex molecules, such as pyrazoles or hydrazones, which themselves are important pharmacophores.[3][4][5]

-

Methyl (-CH₃) Group: A simple methyl group can provide steric bulk, influence conformation, and enhance binding through hydrophobic interactions within a target protein's active site.

Given this strategic combination of functional groups, a rigorous and multi-faceted approach to structural analysis is paramount to confirm identity, purity, and conformation, which are critical prerequisites for any subsequent use in drug discovery pipelines.

Unified Workflow for Structural Elucidation

The definitive characterization of this compound requires an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system for unambiguous confirmation.

Caption: Integrated workflow for the structural analysis of the title compound.

Spectroscopic Characterization

Spectroscopic methods provide the first line of evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules in solution.[6] For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a complete assignment.

Causality Behind the Experiment: NMR spectroscopy probes the magnetic environments of atomic nuclei. The chemical shift of a nucleus is highly sensitive to the surrounding electron density, and spin-spin coupling between adjacent nuclei reveals connectivity. This allows for a detailed mapping of the molecular framework.[6][7][8]

Expected Spectral Data: The following table summarizes the anticipated chemical shifts (δ) for this compound, typically recorded in a solvent like DMSO-d₆.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| ¹H | Pyrimidine-H (at C5) | 6.5 - 7.0 | Singlet (s) | Aromatic proton on the pyrimidine ring. |

| -CH₃ | 2.3 - 2.6 | Singlet (s) | Confirms the methyl group attached to the ring. | |

| -NH-NH₂ | 4.5 - 5.0 (broad) & 8.5 - 9.5 (broad) | Broad Singlets (br s) | Exchangeable protons of the hydrazino group. | |

| ¹³C | C=N (C2, C4, C6) | 150 - 170 | Quatet (q) for C6 | Carbons of the pyrimidine ring. C6 will show coupling to the three fluorine atoms. |

| -CF₃ | 120 - 125 | Quartet (q, ¹JCF) | The trifluoromethyl carbon, characterized by a large one-bond C-F coupling constant. | |

| Pyrimidine-CH (C5) | 100 - 110 | Singlet (s) | Aromatic CH carbon. | |

| -CH₃ | 20 - 25 | Singlet (s) | The methyl carbon. | |

| ¹⁹F | -CF₃ | -60 to -70 | Singlet (s) | A single peak confirms the presence of one type of CF₃ group. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquisition: Acquire a standard 1D proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Validation: To confirm assignments, 2D experiments like COSY (to see H-H correlations, though none are expected for this specific structure) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons) are highly recommended.

Mass Spectrometry (MS)

Causality Behind the Experiment: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion. This allows for the unambiguous determination of the molecular formula, a critical piece of data for structural confirmation.

-

Expected Molecular Ion: For the molecular formula C₆H₇F₃N₄, the expected monoisotopic mass is approximately 192.0626.

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecule peak [M+H]⁺ at m/z 193.0704.

Single-Crystal X-ray Diffraction

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers the definitive, unambiguous atomic arrangement in the solid state.

Causality Behind the Experiment: This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is a function of the electron density within the crystal, allowing for the precise calculation of atomic positions, bond lengths, bond angles, and intermolecular interactions.

Key Structural Insights to be Determined:

-

Planarity: Confirmation of the planarity of the pyrimidine ring.

-

Bond Lengths & Angles: Precise measurement of all bond lengths and angles, which can reveal details about electron delocalization. For example, the C-N bonds within the pyrimidine ring will exhibit lengths intermediate between single and double bonds.

-

Intermolecular Interactions: The hydrazino group is a prime candidate for forming strong intermolecular hydrogen bonds (N-H···N). X-ray analysis will reveal the specific hydrogen bonding network, which governs the crystal packing and can influence physical properties like melting point and solubility. A study on a similar compound, 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine, revealed extensive N—H⋯N hydrogen-bond-linked dimers.[9]

Caption: Hypothetical hydrogen bonding dimer of the title compound.

Computational and Theoretical Analysis

Causality Behind the Experiment: Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing insights into the electronic structure and properties that are difficult to measure directly.[10] It serves as a powerful tool for validating experimental findings.

Applications:

-

Geometry Optimization: A DFT calculation can predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared directly with X-ray crystallography data.

-

NMR Chemical Shift Prediction: Theoretical NMR spectra can be calculated. A strong correlation between the calculated and experimental chemical shifts provides powerful validation for the structural assignment.[10]

-

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The hydrazino group is expected to contribute significantly to the HOMO, confirming its role as the primary nucleophilic center.

Chemical Reactivity and Synthetic Potential

The structural features elucidated directly inform the molecule's chemical reactivity. The nucleophilic hydrazino group is the primary site for further synthetic elaboration. It can readily react with electrophiles like aldehydes, ketones, and acyl chlorides to form hydrazones and other derivatives, making it a valuable synthon for building libraries of potential drug candidates.[11][12][13]

Conclusion

The structural analysis of this compound is a multi-step, synergistic process. It begins with foundational spectroscopic techniques like NMR and Mass Spectrometry to establish the covalent framework and molecular formula. This is ideally followed by single-crystal X-ray diffraction for definitive, high-resolution solid-state structural confirmation, including key intermolecular interactions. Finally, computational modeling serves to validate experimental results and provide deeper insight into the electronic properties of the molecule. This rigorous, integrated approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing this promising scaffold in drug development and chemical biology research.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- IR, NMR spectral data of pyrimidine derivatives.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99 197305-97-8. Sigma-Aldrich.

- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv

- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.

- Rashad, A. E., et al. Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation.

- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv

- Synthesis of Methylene-Bridged Trifluoromethyl Azoles Using 5-(1,2,3-Triazol-1-yl)enones. Revista Virtual de Química.

- Computational Estimation of the Acidities of Pyrimidines and Rel

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society.

- 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-肼基-4-三氟甲基嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of scientific research and pharmaceutical development, the pursuit of discovery must be intrinsically linked with an unwavering commitment to safety. The novel chemical entity, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine, presents as a valuable building block in medicinal chemistry and other advanced applications. However, its structural alerts—specifically the hydrazine moiety and the trifluoromethylated pyrimidine core—necessitate a thorough and proactive approach to its handling. This guide is crafted not as a mere checklist of precautions, but as a deep-dive into the principles of chemical safety, tailored to the specific potential hazards of this compound. It is designed to empower the user with the knowledge to not only follow protocols but to understand the causality behind them, thereby fostering a culture of intrinsic safety in the laboratory.

Section 1: Chemical Identity and Hazard Classification

A clear understanding of the substance's identity is the foundation of safe handling.

Chemical Identity:

There appears to be some ambiguity in publicly available databases regarding the CAS number for this specific compound. Researchers should verify the CAS number associated with their particular batch. The two most commonly cited CAS numbers for this and a closely related structure are:

-

123024-52-2: this compound[1]

-

197305-97-8: 2-Hydrazino-4-(trifluoromethyl)pyrimidine (the non-methylated analogue)[2]

This guide will proceed with the understanding that the primary hazards are driven by the shared functional groups.

GHS Hazard Classification:

Based on available Safety Data Sheets (SDS), this compound is classified as acutely toxic and an irritant.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: Synthesized from multiple supplier safety data sheets.

Section 2: The Toxicological Profile: Understanding the "Why"

The Hydrazine Moiety: A Precursor to Reactive Intermediates

The primary driver of toxicity for this compound is the hydrazine group. Hydrazine and its derivatives are well-documented to exert their toxic effects through metabolic activation into reactive intermediates.[3][4] This process, primarily occurring in the liver, involves enzymes such as cytochrome P450.[3]

The metabolic activation can lead to the formation of free radicals, which are highly unstable molecules that can cause widespread damage to cellular components, including proteins, lipids, and DNA.[3] This oxidative stress can deplete the cell's natural antioxidant defenses, such as glutathione, leading to cellular dysfunction and death.[3] Furthermore, the metabolism of some hydrazine derivatives can form alkylating agents that can covalently bind to and damage macromolecules, contributing to their mutagenic and carcinogenic potential.[3]

The Trifluoromethylated Pyrimidine Core: A Modulator of Bioactivity

The trifluoromethyl group (-CF3) is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability and cell membrane permeability.[5] While generally considered to increase the stability of the molecule, its strong electron-withdrawing nature can influence the reactivity of the pyrimidine ring and the attached hydrazine group.

Fluorinated pyrimidines, such as the well-known chemotherapeutic agent 5-fluorouracil (5-FU), function as antimetabolites.[6] They can be metabolized into fraudulent nucleotides that disrupt DNA and RNA synthesis, leading to cytotoxicity.[6] While the primary toxic action of this compound is likely driven by the hydrazine moiety, the fluorinated pyrimidine core may contribute to its overall biological activity and potential for cellular disruption.

Diagram: Postulated Mechanism of Toxicity

Caption: A typical experimental workflow for handling the compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that the chemical fume hood has a current certification sticker and that the airflow is adequate.

-

Assemble all necessary equipment and reagents before handling the compound.

-

Don all required PPE. [7]

-

-

Handling:

-

Perform all manipulations of the solid compound within the fume hood.

-

When weighing, use a disposable weigh boat to minimize contamination of the balance.

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

Keep the container of the solid compound tightly sealed when not in use.

-

-

Post-Procedure:

-

Decontaminate all glassware and equipment that came into contact with the compound. A rinse with a suitable solvent, followed by a thorough wash with soap and water, is recommended.

-

Wipe down the work surface in the fume hood with a suitable solvent and then with a cleaning solution.

-

Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container. [8] * Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

Section 5: Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is critical.

Spill Response:

-

Small Spill (inside a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Carefully scoop the absorbent material into a labeled hazardous waste container.

-

Decontaminate the area of the spill.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately. [8] 2. Alert others in the vicinity and your laboratory supervisor.

-

Close the laboratory door and post a warning sign. [8] 4. Contact your institution's emergency response team (e.g., Environmental Health and Safety). [8] 5. Do not attempt to clean up a large spill yourself. [9] Exposure Response:

-

| Exposure Route | First Aid Measures |

| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. [8] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [10] |

Section 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage:

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]* Store in a designated area for highly toxic substances.

Disposal:

-

All waste containing this compound, including empty containers, contaminated labware, and PPE, must be disposed of as hazardous waste. [9]* Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

References

-

Khandkar, M. D., & Shaik, A. A. (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Retrieved from [Link]

-

Albano, E., & Tomasi, A. (1987). Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives. PubMed. Retrieved from [Link]

-

Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

-

Stauffer, T. B., & Eyl, A. W. (1978). Studies on Evaporation of Hydrazine and Procedures for Cleanup of Small Spills. DTIC. Retrieved from [Link]

-

UC Santa Barbara Environmental Health & Safety. (n.d.). Hydrazine. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Retrieved from [Link]

-

Trissel, L. A. (1996). Incompatibility of fluorouracil with leucovorin calcium or levoleucovorin calcium. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Retrieved from [Link]

-

Jackson, R. C., & Harkrader, R. J. (1980). Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo. Adv Enzyme Regul. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]

-

Aggarwal, R., Bansal, A., Rozas, I., & Sharma, J. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Retrieved from [Link]

-

Monaghan, S. F., & Johnson, D. (2019). Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Reactive intermediates – Knowledge and References. Retrieved from [Link]

-

Amacher, D. E. (2006). Reactive intermediates and the pathogenesis of adverse drug reactions: the toxicology perspective. PubMed. Retrieved from [Link]

-

DrugFuture. (n.d.). RTECS NUMBER-MV7745000-Chemical Toxicity Database. Retrieved from [Link]

-

Ten-Ami, A., & Cohen, R. (2023). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 2. 2-Hydrazino-4-(trifluoromethyl)pyrimidine - Safety Data Sheet [chemicalbook.com]

- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of free radical intermediates in the oxidative metabolism of carcinogenic hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]

Methodological & Application

2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine: A Versatile Synthon for Advanced Heterocyclic Synthesis

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine stands out as a uniquely versatile and powerful synthon. Its intrinsic electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the nucleophilic hydrazino moiety, render it an ideal precursor for a diverse array of fused and unfused heterocyclic systems. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis. The pyrimidine core is a vital component in genetic material and has been a source for anticancer agents.[1]

The strategic incorporation of a trifluoromethyl group imparts several desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The hydrazino group, a potent binucleophile, serves as a reactive handle for constructing five- and six-membered rings, leading to the formation of biologically relevant scaffolds such as pyrazoles, triazoles, and their fused derivatives.

Physicochemical Properties and Handling

A comprehensive understanding of the starting material is paramount for successful and reproducible synthesis.

| Property | Value |

| Molecular Formula | C6H7F3N4 |

| Molecular Weight | 192.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-101 °C |

| CAS Number | 197305-97-8 |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Core Synthetic Applications: A Mechanistic Approach

The reactivity of this compound is dominated by the nucleophilic character of the hydrazino group. This functionality readily participates in condensation and cyclization reactions with a variety of electrophilic partners.

I. Synthesis of Substituted Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and highly efficient method for the synthesis of the pyrazole ring.[2][3][4] The regiochemical outcome of the reaction with unsymmetrical dicarbonyls is a key consideration, often influenced by the electronic nature of the substituents and the reaction conditions.

Protocol 1: Synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)-3/5-substituted-pyrazoles

This protocol details the reaction with trifluoromethyl-β-diketones, which can lead to the formation of regioisomeric pyrazoles. The reaction conditions, particularly the pH, can influence the product distribution.[5][6]

Reaction Scheme:

Caption: Synthesis of pyrazoles from this compound.

Materials:

-

This compound

-

Appropriate trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (optional, for acidic conditions)

Procedure:

-

Neutral Conditions:

-

To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the trifluoromethyl-β-diketone (1.1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

-

Under neutral conditions, the reaction may yield 5-hydroxy-5-trifluoromethylpyrazolines as the major product, especially with alkyl/heteroaryl trifluoromethyl-β-diketones.[5][6]

-

-

Acidic Conditions:

-

To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), add the trifluoromethyl-β-diketone (1.1 mmol) followed by a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. The acidic conditions typically promote the dehydration of the intermediate hydroxypyrazoline to the corresponding pyrazole.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Mechanistic Insight: The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the β-diketone. Subsequent intramolecular condensation and dehydration lead to the formation of the pyrazole ring. The regioselectivity is determined by which carbonyl group is initially attacked. The electron-withdrawing trifluoromethyl group makes the adjacent carbonyl more electrophilic, often directing the initial attack. However, steric factors and the stability of the intermediate carbinolamine can also play a significant role. Acid catalysis facilitates the dehydration step, leading to higher yields of the aromatic pyrazole.[6]

II. Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that are considered purine analogues and have attracted significant interest due to their diverse biological activities, including as kinase inhibitors.[7][8][9] The synthesis often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. In this context, this compound can be first converted to the corresponding 3-aminopyrazole, which then undergoes cyclization. A more direct approach involves its reaction with precursors that can form the pyrimidine ring.

Protocol 2: Synthesis of 7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Derivatives

This protocol outlines a common strategy involving the reaction with a β-ketoester, such as ethyl acetoacetate.

Reaction Scheme:

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial Acetic Acid

Procedure:

-

A mixture of this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (15 mL) is heated to reflux for 8-12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

Mechanistic Rationale: The reaction proceeds via an initial condensation between the hydrazine and the ketone carbonyl of the β-ketoester to form a hydrazone. This is followed by a nucleophilic attack of the pyrimidine ring nitrogen onto the ester carbonyl, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic fused heterocyclic system. The acidic medium of glacial acetic acid catalyzes both the condensation and the cyclization/dehydration steps.

III. Synthesis of Fused Triazole Systems: Triazolo[4,3-a]pyrimidines

The 1,2,4-triazole ring is another important pharmacophore.[10] Fusing it with a pyrimidine ring leads to triazolo[4,3-a]pyrimidines, which are also of significant interest in medicinal chemistry.[11] These can be synthesized from 2-hydrazinopyrimidines by reaction with one-carbon synthons, such as orthoesters or carboxylic acids.

Protocol 3: Synthesis of 3-Substituted-7-methyl-5-(trifluoromethyl)-[3][7][12]triazolo[4,3-a]pyrimidine

This protocol utilizes triethyl orthoformate for the synthesis of the unsubstituted triazole ring.

Reaction Scheme:

Sources

- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Strategic Application of 2-Hydrazino-4-methyl-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Pyrimidine Scaffold